molecular formula C12H14BrNO2 B15257871 Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B15257871
M. Wt: 284.15 g/mol
InChI Key: YWKMPYQGCOYHCL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a brominated tetrahydroquinoline derivative featuring an ethyl ester group at the 4-position. Tetrahydroquinolines are partially hydrogenated quinoline systems, which enhance their stability and modulate electronic properties compared to fully aromatic quinolines. The bromine substituent at position 6 introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-4,7,9,14H,2,5-6H2,1H3

InChI Key

YWKMPYQGCOYHCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in nucleophilic aromatic substitution (NAS) reactions. Electrophilic sites on the tetrahydroquinoline ring allow for displacement of bromine under catalytic conditions:

  • Amine substitution : Reacts with primary or secondary amines to yield 6-amino derivatives.

  • Alkoxy substitution : Treatment with alkoxides replaces bromine with alkoxy groups.

Example reaction :

Ethyl 6-bromo-THQ-4-carboxylate+R-NH2Pd catalystEthyl 6-amino-THQ-4-carboxylate+HBr\text{Ethyl 6-bromo-THQ-4-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{Ethyl 6-amino-THQ-4-carboxylate} + \text{HBr}

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids, enabling biaryl synthesis:

Ethyl 6-bromo-THQ-4-carboxylate+Ar-B(OH)2Pd(PPh3)4,baseEthyl 6-aryl-THQ-4-carboxylate\text{Ethyl 6-bromo-THQ-4-carboxylate} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ethyl 6-aryl-THQ-4-carboxylate}

This reaction is critical for introducing aromatic moieties in drug discovery.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Condition Product Application
Aqueous HCl (reflux)6-bromo-THQ-4-carboxylic acidIntermediate for amide/peptide synthesis
NaOH/EtOHSodium salt of 6-bromo-THQ-4-carboxylateImproved solubility for further reactions

This reactivity is shared with analogs like ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, where ester hydrolysis yields bioactive hydroxy derivatives .

Oxidation Reactions

The tetrahydroquinoline core can be oxidized to a fully aromatic quinoline system. Common oxidizing agents include:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Converts the saturated ring to a quinoline.

  • KMnO₄/H⁺ : Oxidizes the tetrahydroquinoline to a quinoline-4-carboxylic acid derivative.

Mechanism :

TetrahydroquinolineOxidantQuinoline+H2O\text{Tetrahydroquinoline} \xrightarrow{\text{Oxidant}} \text{Quinoline} + \text{H}_2\text{O}

Functionalization at the Ester Group

The ethyl ester participates in transesterification and amide formation :

  • Transesterification : Reacts with higher alcohols (e.g., tert-butanol) under acid catalysis to yield bulkier esters.

  • Amide formation : Treatment with amines produces carboxamides, enhancing biological activity .

Comparative Reactivity with Structural Analogs

The table below highlights key differences in reactivity among similar compounds:

Compound Key Reactivity Distinct Feature
Ethyl 6-bromo-THQ-4-carboxylate (target)Bromine substitution, ester hydrolysis, Suzuki couplingBalanced lipophilicity and reactivity
Tert-butyl 6-bromo-THQ-4-carboxylateSlower ester hydrolysis due to steric hindranceEnhanced stability in acidic conditions
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Oxo group enables keto-enol tautomerism; hydroxyl group participates in hydrogen bondingIncreased polarity

Mechanistic Insights

  • Bromine substitution : The electron-withdrawing ester group meta to bromine enhances ring electrophilicity, promoting NAS.

  • Ester reactivity : Proximity to the nitrogen atom in the tetrahydroquinoline ring may stabilize transition states during hydrolysis .

Scientific Research Applications

Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Variations in Ester Groups

  • Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 1508913-34-5): Differs only in the ester group (methyl vs. ethyl). Lower molecular weight (270.12 g/mol vs. 312.12 g/mol for ethyl derivatives) and slightly reduced lipophilicity. Similar synthetic routes but may exhibit divergent solubility profiles in polar solvents .

Substituent Position and Oxidation State

  • Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79607-23-1): Contains a ketone group at position 4 instead of a tetrahydro ring. Higher polarity due to the oxo group, affecting solubility and bioavailability. Potential for tautomerism and increased reactivity in nucleophilic additions .
  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Bromine at position 8 and a hydroxyl group at position 3. Enhanced hydrogen-bonding capacity compared to the tetrahydroquinoline derivative. Applications in metal chelation and antimicrobial activity due to the hydroxyl group .

Additional Substituents

  • Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3): Incorporates chloro and methoxy groups at positions 4 and 7, respectively. Higher molecular weight (344.59 g/mol) and logP compared to the parent compound .
  • Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6d): Bromine at position 7 and a ketone group at position 4. Distinct regiochemical effects on aromatic electrophilic substitution reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
This compound C₁₂H₁₄BrNO₂ 284.15 (estimated) 98+% HPLC Partially hydrogenated, brominated
Mthis compound C₁₁H₁₂BrNO₂ 270.12 - Methyl ester analog
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ 296.12 >95% Hydroxyl group enhances polarity
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate C₁₃H₁₁BrClNO₃ 344.59 - Multi-substituted, higher complexity

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via bromination of a tetrahydroquinoline precursor followed by esterification. A plausible route involves:

  • Bromination : Introducing bromine at the 6-position of 1,2,3,4-tetrahydroquinoline using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
  • Esterification : Reacting the brominated intermediate with ethyl chloroformate or via Claisen condensation to form the carboxylate ester.
    Optimization includes adjusting temperature (e.g., 0–25°C for bromination), solvent polarity (e.g., dichloromethane or DMF), and catalyst use (e.g., Lewis acids for regioselectivity). Yields improve with inert atmospheres and stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and tetrahydroquinoline ring protons (δ ~2.5–3.5 ppm for CH₂ groups).
    • ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm), brominated aromatic carbons (δ ~120–130 ppm).
  • IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹), C-Br bond (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z ~283 (C₁₂H₁₄BrNO₂).
    Cross-referencing with X-ray crystallography (e.g., SHELX-refined structures) validates assignments .

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture.
  • Handling : Use PPE (gloves, goggles), fume hoods for weighing, and avoid contact with skin/eyes. Spills should be neutralized with inert absorbents (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELX?

  • Data Collection : Use high-resolution X-ray data (≤1.0 Å) to reduce ambiguity.
  • Refinement in SHELX : Apply restraints for disordered atoms (e.g., ethyl groups) and validate with R-factor convergence (<5%).
  • Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 format for refinement.
  • Validation Tools : Check CIF files with CheckCIF for outliers (e.g., bond lengths, angles) .

Q. What mechanistic insights explain the regioselectivity observed in the bromination of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate to form the 6-bromo derivative?

Bromination regioselectivity at the 6-position is driven by:

  • Electronic Effects : Electron-donating groups (e.g., ester at position 4) deactivate the quinoline ring, directing bromine to the meta position.
  • Steric Effects : Substituents at position 4 hinder bromination at adjacent positions.
    DFT calculations or Hammett substituent constants (σ) can predict reactivity trends. Solvent polarity (e.g., DCM vs. acetic acid) also modulates selectivity .

Q. How can in silico modeling complement experimental data in predicting the biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities.
  • QSAR Studies : Correlate substituent effects (e.g., bromine, ester) with bioactivity using descriptors like logP and polar surface area.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability, BBB penetration).
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) confirms predictions .

Q. What methodological approaches are used to analyze the stability of this compound under varying pH and temperature conditions?

  • HPLC Stability Studies : Monitor degradation products at pH 1–13 and temperatures (25–60°C).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.
  • Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acid).
    Stability is maximized in neutral, anhydrous conditions .

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